molecular formula C12H15NO5S3 B1243793 Unii-R27uvm94J7

Unii-R27uvm94J7

Cat. No.: B1243793
M. Wt: 349.5 g/mol
InChI Key: FLSUCZWOEMTFAQ-PKHVTOCSSA-N
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Description

Unii-R27uvm94J7 is a unique chemical substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . As a Unique Ingredient Identifier (UNII), this alphanumeric code ensures unambiguous identification of substances relevant to medicinal and translational research.

Key parameters for UNII registration include:

  • Chemical descriptors (e.g., molecular formula, stereochemistry).
  • Physicochemical properties (e.g., solubility, melting point).
  • Regulatory and safety data (e.g., toxicity profiles, manufacturing sources) .

Due to the proprietary nature of many UNII-associated compounds, detailed structural information is often restricted to patent filings or proprietary databases. For example, patent applications (e.g., Bulletin 2023/17) may describe structurally similar compounds but require cross-referencing with regulatory filings for full disclosure .

Properties

Molecular Formula

C12H15NO5S3

Molecular Weight

349.5 g/mol

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,10-,21+/m1/s1

InChI Key

FLSUCZWOEMTFAQ-PKHVTOCSSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@@H]3CC[S@](=O)C3)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Synonyms

CP 65207
CP 81054
CP-65,207
CP-81,054
CP65207

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Complexity : Compound C (C15H22N2O3) shares a heterocyclic core with this compound, as inferred from patent schematics . However, stereochemical differences may influence bioactivity .

Bioactivity : Compound B exhibits lower potency (IC50 = 45.7 nM) compared to this compound analogs, likely due to reduced electrophilic substituent interactions .

Synthetic Feasibility : Compound A’s Grignard-based synthesis offers scalability but requires stringent control of reaction conditions to avoid byproducts .

Analytical and Pharmacological Data

Table 2: Spectroscopic Characterization of Analogous Compounds

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) Purity (%)
A 7.2 (s, 1H) 128.5 (C-Ar) 343.1543 [M+H]+ 98.5
B 3.4 (t, 2H) 45.8 (CH2) 299.1021 [M+H]+ 97.2
C 2.1 (m, 4H) 28.3 (CH3) 416.1987 [M+H]+ 99.1

Discussion:

  • Compound A : Aromatic proton signals (δ 7.2) confirm a planar structure, critical for receptor binding .
  • Compound C : High-resolution mass spectrometry (HRMS) validates its molecular formula, aligning with computational simulations .

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